![molecular formula C27H44O3 B220820 3,24-Dihydroxycholest-8(14)-en-15-one CAS No. 120171-12-2](/img/structure/B220820.png)
3,24-Dihydroxycholest-8(14)-en-15-one
Overview
Description
3,24-Dihydroxycholest-8(14)-en-15-one, also known as 24,25-epoxycholesterol, is a natural oxysterol that is produced by the oxidation of cholesterol. It is a biologically active molecule that has been found to play a crucial role in various physiological processes, including cholesterol metabolism, immune response, and inflammation. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of 3,24-dihydroxycholest-8(14)-en-15-one in scientific research.
Scientific Research Applications
Inhibition of Sterol Synthesis : "3 beta-Hydroxy-5 alpha-cholest-8(14)-en-15-one" is a potent inhibitor of sterol biosynthesis. When incubated with rat liver mitochondrial preparations, it yields products like 3 beta,24-dihydroxy-5 alpha-cholest-8(14)-en-15-one, indicating its metabolic transformation and potential role in cholesterol regulation (Pyrek et al., 1989).
Effects on HMG-CoA Reductase : The compound and its derivatives, like "3 beta,25-dihydroxy-5 alpha-cholest-8(14)-en-15-one", are found to be effective in lowering the levels of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase activity in cell cultures. This suggests their potential use in controlling cholesterol biosynthesis (Swaminathan et al., 1992).
Chemical Synthesis and Metabolites : Studies have been conducted on the chemical synthesis and characterization of the metabolites of "3 beta-Hydroxy-5 alpha-cholest-8(14)-en-15-one". For instance, the synthesis and study of its major metabolite "(25R)-3 beta,26-Dihydroxy-5 alpha-cholest-8(14)-en-15-one" have been documented, showing its influence on cellular cholesterol metabolism (Kim et al., 1989).
Inhibitory Effect on Cholesterol Synthesis : Other studies have explored various 15-oxygenated sterols, including derivatives of "3 beta-Hydroxy-5 alpha-cholest-8(14)-en-15-one", to assess their inhibitory activity on cholesterol synthesis. These studies help in understanding the mechanism of action of these compounds in sterol metabolism (Morisaki et al., 1986).
Biological Activity and Spectral Properties : The biological activities and spectral properties of the compound and its analogs have been a subject of research. This includes studies on their structure, synthesis, and effects on cellular processes related to cholesterol and sterol metabolism (Ruan et al., 1998).
properties
IUPAC Name |
(3S,5S,9R,10S,13R,17R)-3-hydroxy-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-16(2)23(29)9-6-17(3)22-15-24(30)25-20-8-7-18-14-19(28)10-12-26(18,4)21(20)11-13-27(22,25)5/h16-19,21-23,28-29H,6-15H2,1-5H3/t17-,18+,19+,21+,22-,23?,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMBRHJGBMZVML-MOTDRCRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(C(C)C)O)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50923255 | |
Record name | 3,24-Dihydroxycholest-8(14)-en-15-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50923255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,24-Dihydroxycholest-8(14)-en-15-one | |
CAS RN |
120171-12-2 | |
Record name | 3,24-Dihydroxycholest-8(14)-en-15-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120171122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,24-Dihydroxycholest-8(14)-en-15-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50923255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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